N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE
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Overview
Description
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE is a synthetic organic compound Its structure includes an ethyl-substituted phenyl group, a methylsulfonyl-substituted aniline group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: Reacting 2-ethylphenylamine with a suitable carboxylic acid derivative (e.g., propanoyl chloride) under basic conditions to form the amide.
Introduction of the methylsulfonyl group: Reacting the intermediate with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, catalysts, and other process engineering techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE may undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group could be further oxidized under strong oxidizing conditions.
Reduction: The amide bond could be reduced to an amine under reducing conditions.
Substitution: The phenyl and aniline groups could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a metal catalyst
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]acetamide: Similar structure but with an acetamide backbone.
N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(2-ETHYLPHENYL)-2-(N-PHENYLMETHANESULFONAMIDO)PROPANAMIDE may exhibit unique properties due to the specific combination of functional groups and the propanamide backbone. These properties could include specific reactivity, biological activity, or physical characteristics that differentiate it from similar compounds.
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-13-17(15)19-18(21)14(2)20(24(3,22)23)16-11-6-5-7-12-16/h5-14H,4H2,1-3H3,(H,19,21) |
InChI Key |
XRLTYTPYKGJBTD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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